

t-Boc-Aminooxy-PEG12-NHS ester CAS number and molecular weight

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Compound of Interest

t-Boc-Aminooxy-PEG12-NHS
ester

Cat. No.:

B8104434

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In-Depth Technical Guide: t-Boc-Aminooxy-PEG12-NHS Ester

This technical guide provides a comprehensive overview of the heterobifunctional linker, **t-Boc-Aminooxy-PEG12-NHS** ester, for researchers, scientists, and professionals in drug development. It covers the physicochemical properties, applications, and detailed experimental protocols for its use in bioconjugation, with a focus on antibody-drug conjugate (ADC) synthesis.

Introduction

t-Boc-Aminooxy-PEG12-NHS ester is a versatile crosslinking reagent used in the field of bioconjugation. It features three key components: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a discrete polyethylene glycol (PEG) spacer of 12 ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester. This heterobifunctional design allows for the sequential and controlled conjugation of two different molecules.

The NHS ester provides reactivity towards primary amines, commonly found on the surface of proteins and antibodies (e.g., lysine residues). The t-Boc protected aminooxy group can be deprotected under mild acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to molecules containing an aldehyde or ketone. The hydrophilic PEG12 spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate.[1][2] These



characteristics make it a valuable tool in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]

Physicochemical Properties

A summary of the key quantitative data for **t-Boc-Aminooxy-PEG12-NHS ester** is presented in the table below.

Property	Value
Molecular Weight	830.9 g/mol
CAS Number	Not consistently available
Molecular Formula	C36H66N2O19
Purity	Typically ≥95%
Solubility	Soluble in DMSO, DMF, DCM
Storage Conditions	Store at -20°C, desiccated

Applications in Bioconjugation

The primary application of **t-Boc-Aminooxy-PEG12-NHS** ester is in the construction of ADCs, where it serves as a linker to connect a monoclonal antibody to a cytotoxic payload.[1] It is also utilized in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[3]

The workflow for ADC synthesis using this linker can be conceptually divided into two main stages:

- Conjugation to the Antibody: The NHS ester end of the linker reacts with primary amine groups on the antibody to form a stable amide bond.
- Payload Attachment: Following the deprotection of the t-Boc group, the exposed aminooxy group is reacted with a payload molecule that has been modified to contain an aldehyde or ketone.



Experimental Protocols

The following sections provide detailed methodologies for the use of **t-Boc-Aminooxy-PEG12-NHS ester** in the synthesis of an antibody-drug conjugate.

General Protocol for Antibody-Linker Conjugation

This protocol outlines the reaction of the NHS ester moiety of the linker with the primary amines of an antibody.

Materials:

- Antibody (in an amine-free buffer, e.g., PBS)
- t-Boc-Aminooxy-PEG12-NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Size-Exclusion Chromatography (SEC) column for purification

Procedure:

- Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS. Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.
- Linker Solution Preparation: Immediately before use, dissolve the t-Boc-Aminooxy-PEG12-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
- Conjugation Reaction: Add the desired molar excess of the linker solution to the antibody solution. A 5 to 20-fold molar excess of the linker to the antibody is a common starting point.
 Gently mix the reaction. The final concentration of the organic solvent should be kept below 10% to prevent protein precipitation.



- Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
- Quenching: Quench any unreacted NHS ester by adding the quenching buffer.
- Purification: Purify the antibody-linker conjugate using a size-exclusion chromatography column to remove excess linker and quenching reagents.

Protocol for Boc Deprotection and Payload Conjugation

This protocol describes the removal of the t-Boc protecting group and the subsequent reaction with an aldehyde- or ketone-containing payload.

Materials:

- Purified Antibody-Linker Conjugate
- Trifluoroacetic Acid (TFA)
- Aldehyde- or Ketone-modified Payload
- Reaction Buffer (e.g., acetate buffer, pH 4.5-5.5)
- Purification system (e.g., HPLC, SEC)

Procedure:

- Boc Deprotection: The t-Boc group can be removed under mild acidic conditions.[2] This step
 needs to be carefully optimized to ensure complete deprotection without damaging the
 antibody. A common method involves treatment with a solution of TFA.
- Payload Conjugation: After deprotection and buffer exchange into an appropriate reaction buffer (pH 4.5-5.5), the aldehyde- or ketone-modified payload is added to the deprotected antibody-linker conjugate.
- Incubation: The reaction is incubated to allow for the formation of an oxime bond between the aminooxy group on the linker and the carbonyl group on the payload.

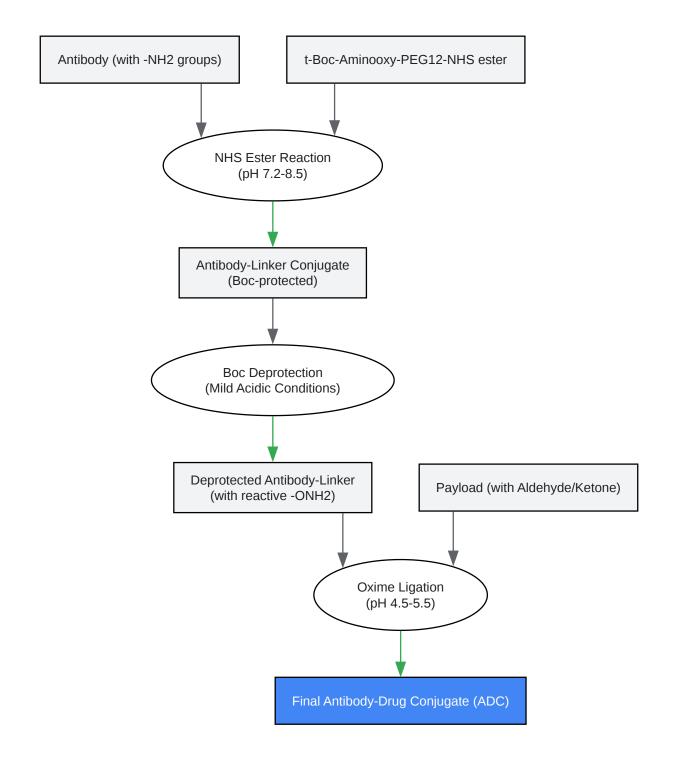


• Final Purification: The final ADC is purified to remove any unreacted payload and other small molecules.

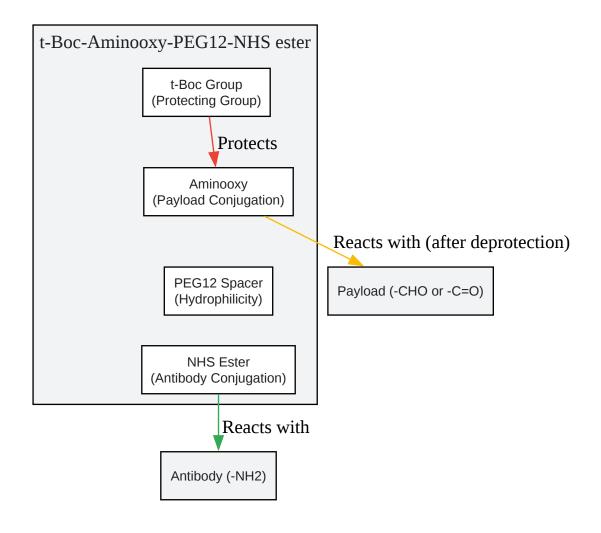
Visualizations

The following diagrams illustrate the key processes involved in the use of **t-Boc-Aminooxy-PEG12-NHS** ester.









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